

An In-Depth Technical Guide to C.I. Reactive Black 1

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Compound of Interest

Compound Name: *Reactive Black 1*

Cat. No.: *B1172099*

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C.I. **Reactive Black 1** is a significant member of the reactive dye class, widely utilized in the textile industry for dyeing and printing cellulosic fibers such as cotton and viscose, as well as polyamide fibers.^{[1][2]} Its popularity stems from its ability to form strong, covalent bonds with the fiber, resulting in excellent wash fastness and a deep black shade. This guide provides a comprehensive overview of its chemical properties, synthesis, and performance characteristics, tailored for researchers, scientists, and professionals in drug development who may encounter azo dyes in their work.

Core Molecular and Chemical Properties

C.I. **Reactive Black 1** is a metal-complex monoazo dye.^[3] The presence of an azo group (-N=N-) acts as the chromophore responsible for its color, while the complexation with cobalt and chromium ions enhances its stability and fastness properties.^[1]

Property	Value	Reference
Molecular Formula	C ₂₃ H ₁₃ ClN ₈ Na ₂ O ₁₀ S ₂	[1][3]
Molecular Weight	706.96 g/mol	[1][3]
C.I. Number	17916	[3]
CAS Registry Number	12236-77-0	[1][3]
Physical Appearance	Dark brown to black powder	[1][3]
Solubility in Water	70 g/L at 50°C	[1]

Spectroscopic and Performance Data

The performance of a dye is critical for its industrial application. C.I. **Reactive Black 1** exhibits good to excellent fastness properties. In chemical solutions, it displays distinct color changes: appearing blue in strong sulfuric acid and purple upon dilution.[1]

Performance Metric	Fading Rating	Staining Rating	Reference
Light Fastness	6	-	[3]
Oxygen Bleaching	4-5	4-5	[1]
Perspiration Fastness	3-4 (greenish tint)	4-5	[1]
Soaping (at 100°C)	5	4-5	[1]

Fastness ratings are typically on a scale of 1 to 5 (or 8 for light fastness), where a higher number indicates better performance.

Experimental Protocols: Synthesis of C.I. Reactive Black 1

The manufacturing of C.I. **Reactive Black 1** is a multi-step process involving several key organic reactions.[1][3] The following is a representative experimental protocol based on established methodologies for the synthesis of complex azo dyes.

Step 1: Diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid

- A suspension of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid (0.1 mol) is prepared in 200 mL of water.
- The mixture is cooled to 0-5°C in an ice bath with continuous stirring.
- Concentrated hydrochloric acid (25 mL, ~0.3 mol) is added to the suspension.
- A solution of sodium nitrite (7.0 g, 0.101 mol) in 40 mL of water is added dropwise over 30 minutes, ensuring the temperature remains below 5°C.
- The reaction mixture is stirred for an additional hour at 0-5°C to ensure complete formation of the diazonium salt. The completion of the reaction is monitored by a positive test on starch-iodide paper, indicating a slight excess of nitrous acid.

Step 2: Coupling Reaction

- In a separate vessel, 7-Amino-4-hydroxynaphthalene-2-sulfonic acid (0.1 mol) is dissolved in 250 mL of water containing sodium carbonate (10.6 g, 0.1 mol) to achieve a clear solution with a pH around 8-9.
- This solution is cooled to 0-5°C.
- The freshly prepared diazonium salt solution from Step 1 is slowly added to the coupling component solution over 1-2 hours, maintaining the temperature at 0-5°C and the pH at 8-9 by the controlled addition of a 20% sodium carbonate solution.
- The mixture is stirred for an additional 2-4 hours until the coupling is complete, which can be monitored by thin-layer chromatography (TLC). The product is a monoazo dye intermediate.

Step 3: Condensation with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride)

- The monoazo dye intermediate slurry from Step 2 is adjusted to a pH of 6.0-6.5.
- A solution of cyanuric chloride (18.8 g, 0.102 mol) in 100 mL of acetone is added to the dye slurry while maintaining the temperature at 0-5°C.

- The pH of the reaction is maintained at 6.0-6.5 for 3-4 hours by the gradual addition of a 1M sodium bicarbonate solution. The progress of the condensation is monitored by TLC.

Step 4: Ammoniation

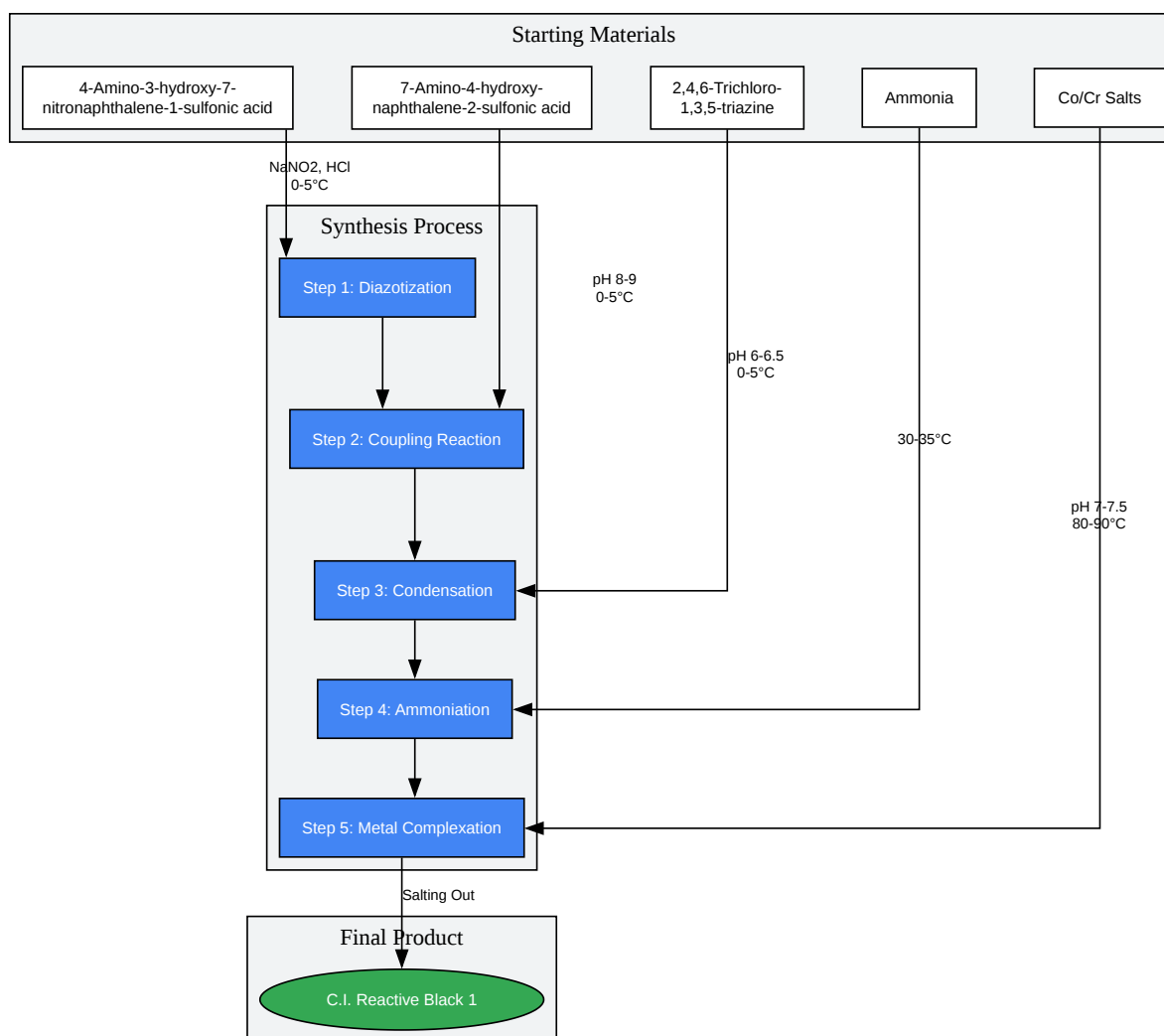
- To the reaction mixture from Step 3, a 25% aqueous ammonia solution is added in excess.
- The temperature is gradually raised to 30-35°C and maintained for 2-3 hours to replace a second chlorine atom on the triazine ring with an amino group.

Step 5: Metal Complexation

- The pH of the reaction mixture from Step 4 is adjusted to 7.0-7.5.
- A solution containing a mixture of cobalt (II) sulfate and chromium (III) sulfate (in a specific molar ratio, which can be proprietary) is added. 2-Hydroxybenzoic acid may also be included in this step as a ligand.[\[3\]](#)
- The mixture is heated to 80-90°C and maintained for 4-6 hours to facilitate the formation of the 1:2 metal complex.[\[4\]](#)
- The final dye product is precipitated by adding sodium chloride (salting out), filtered, washed with a brine solution, and dried to yield C.I. **Reactive Black 1** as a dark powder.

Visualized Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of C.I. **Reactive Black 1**.



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Caption: Synthesis workflow for C.I. **Reactive Black 1**.

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